

4-Bromo-1-methylpyridin-2(1H)-one melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-methylpyridin-2(1H)-one

Cat. No.: B1291616

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-1-methylpyridin-2(1H)-one**

This technical guide provides comprehensive information on the melting and boiling points of **4-Bromo-1-methylpyridin-2(1H)-one**, a versatile chemical intermediate used in the pharmaceutical, agrochemical, and materials science industries.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and standardized experimental protocols.

Physicochemical Data

4-Bromo-1-methylpyridin-2(1H)-one is a white to off-white solid compound at room temperature.^{[1][2]} Its key physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ BrNO	[1] [3]
Molecular Weight	188.02 g/mol	[1]
CAS Number	214342-63-9	[1]
Appearance	White to off-white solid	[1] [2]
Melting Point	79-81°C	[1]
Boiling Point	257 - 258.1°C at 760 mmHg	[1]
Solubility	Soluble in water, ethanol, and other organic solvents.	[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound such as **4-Bromo-1-methylpyridin-2(1H)-one**.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[\[3\]](#)[\[4\]](#) It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from solid to liquid.[\[3\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Watch glass

Procedure:

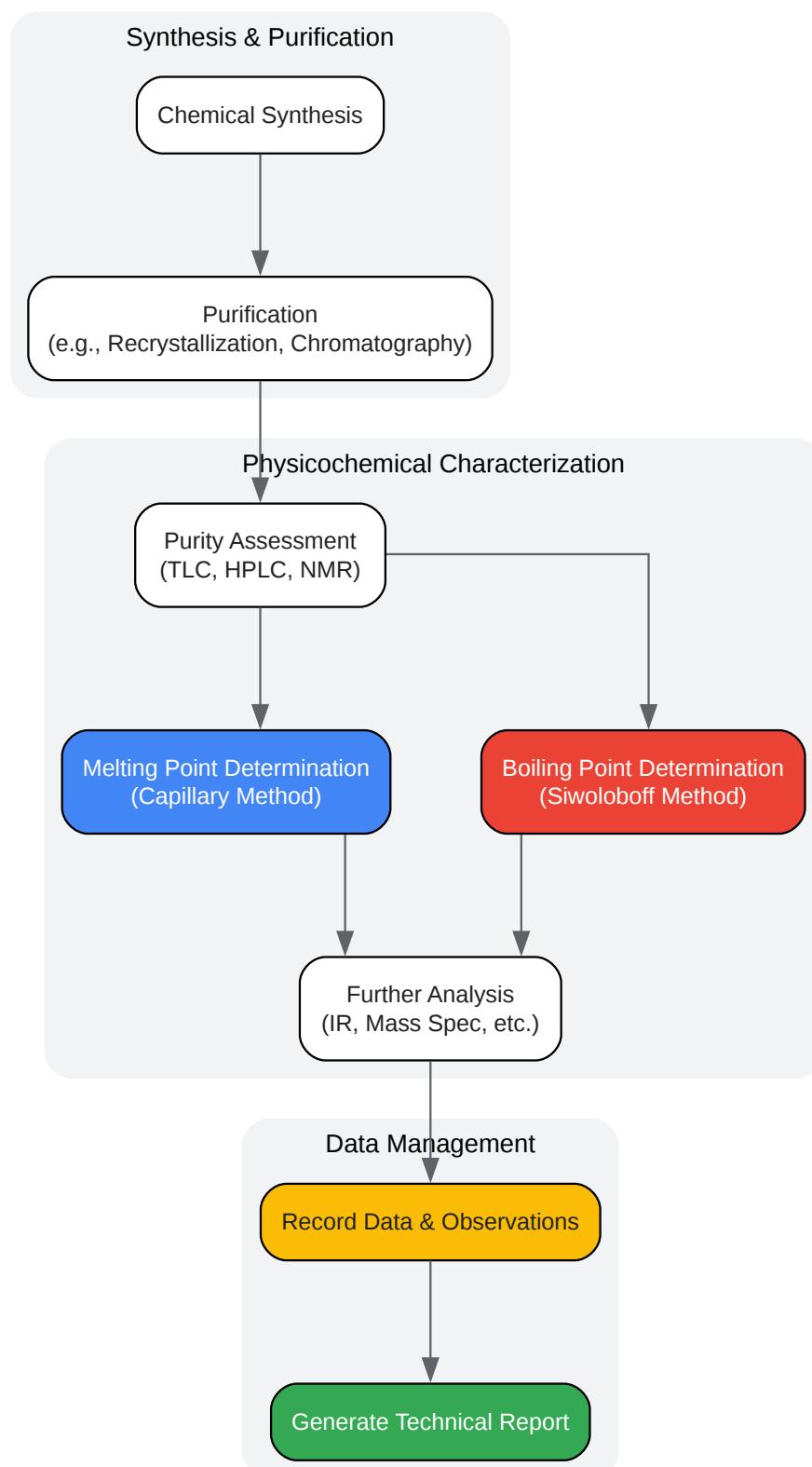
- Sample Preparation: Ensure the **4-Bromo-1-methylpyridin-2(1H)-one** sample is completely dry and finely powdered.[3][5] Grind the crystalline solid using a mortar and pestle if necessary.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass.[5] Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample height is 2-3 mm.[6][7]
- Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting point.[6][8] This helps in setting the parameters for a more accurate measurement.
- Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[5][6][7] Insert a new capillary with the sample.
- Heating: Begin heating at a slow, controlled rate, typically 1-2°C per minute, when the temperature is about 15°C below the expected melting point.[6]
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[6] This range is the melting point.
- Replicate: For accuracy, perform the determination at least twice with fresh samples and calculate the average.[6]

Boiling Point Determination (Siwoloboff Method)

For solids with a relatively low melting point, the boiling point can be determined using a micro-scale method after the substance is melted. The Siwoloboff method is suitable for small sample quantities.

Apparatus:

- Small test tube (e.g., Durham tube or fusion tube)
- Capillary tube (sealed at one end)
- Thermometer (calibrated)


- Heating bath (e.g., Thiele tube with high-boiling mineral oil)
- Rubber band or wire for attachment

Procedure:

- Sample Preparation: Place a small amount (approximately 0.5 mL) of molten **4-Bromo-1-methylpyridin-2(1H)-one** into the small test tube.
- Assembly: Insert a capillary tube, with its sealed end pointing upwards, into the liquid sample in the test tube.[1][9][10]
- Attachment: Attach the test tube to a thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb.[1][11]
- Heating: Immerse the entire assembly into a heating bath (Thiele tube). The rubber band should remain above the oil level to prevent it from breaking.[12]
- Observation: Heat the apparatus gently. Initially, air trapped in the capillary will expand and exit as bubbles. As the temperature nears the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the open end of the capillary tube.[1][12][13]
- Cooling and Measurement: Once a vigorous stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.
- Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is suddenly drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[9][12]

Workflow and Logic Diagrams

The following diagram illustrates a standard workflow for the physicochemical characterization of a newly synthesized chemical compound, a process for which the above protocols are central.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. askfilo.com [askfilo.com]
- 2. store.astm.org [store.astm.org]
- 3. westlab.com [westlab.com]
- 4. thinksrs.com [thinksrs.com]
- 5. nsrn1.uh.edu [nsrn1.uh.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [4-Bromo-1-methylpyridin-2(1H)-one melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291616#4-bromo-1-methylpyridin-2-1h-one-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com